2-Methyl-3-decanol
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Overview
Description
2-Methyl-3-decanol is an organic compound belonging to the class of alcohols. It is characterized by the presence of a hydroxyl group (-OH) attached to the third carbon of a decane chain, with a methyl group attached to the second carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-3-decanol can be synthesized through several methods. One common approach involves the reaction of a ketone with lithium acetylide ethylenediamine complex to afford a propargylic alcohol, which is then hydrogenated to yield the desired product . Another method involves the reduction of 2-methyl-3-decanone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. The reaction conditions are optimized to ensure maximum efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-decanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-methyl-3-decanone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding alkane, 2-methyl-3-decane, using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: 2-Methyl-3-decanone
Reduction: 2-Methyl-3-decane
Substitution: Various alkyl halides depending on the substituting reagent
Scientific Research Applications
2-Methyl-3-decanol has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic routes.
Biology: The compound is used in the study of biological membranes and as a model compound for understanding the behavior of alcohols in biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Mechanism of Action
The mechanism of action of 2-Methyl-3-decanol involves its interaction with various molecular targets and pathways. As an alcohol, it can form hydrogen bonds with other molecules, influencing their structure and function. In biological systems, it can interact with lipid membranes, affecting their fluidity and permeability. The hydroxyl group can also participate in enzymatic reactions, leading to the formation of metabolites that may have biological activity .
Comparison with Similar Compounds
- 2-Methyl-2-decanol
- 3-Decanol
- 2-Methyl-3-octanol
Comparison: 2-Methyl-3-decanol is unique due to its specific structural arrangement, which influences its physical and chemical properties. Compared to 2-Methyl-2-decanol, it has a different position of the hydroxyl group, leading to variations in reactivity and boiling point. Compared to 3-Decanol, the presence of the methyl group at the second carbon adds steric hindrance, affecting its interactions with other molecules. 2-Methyl-3-octanol, with a shorter carbon chain, exhibits different solubility and volatility characteristics .
Properties
CAS No. |
83909-79-9 |
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Molecular Formula |
C11H24O |
Molecular Weight |
172.31 g/mol |
IUPAC Name |
2-methyldecan-3-ol |
InChI |
InChI=1S/C11H24O/c1-4-5-6-7-8-9-11(12)10(2)3/h10-12H,4-9H2,1-3H3 |
InChI Key |
XVLRKTPBYFWJAW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C(C)C)O |
Origin of Product |
United States |
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